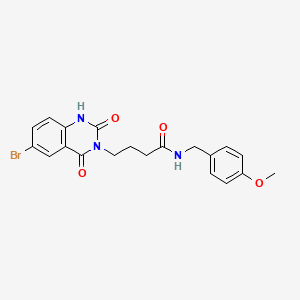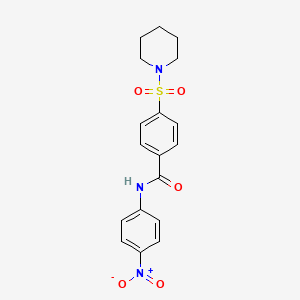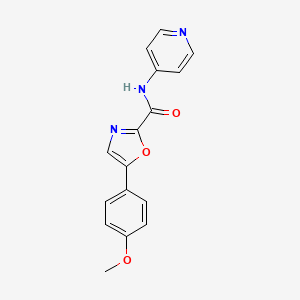
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide is a complex organic compound that falls under the category of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide typically begins with the preparation of the quinazolinone core. The synthetic route often involves the following steps:
Formation of the Quinazolinone Core: : Starting from 2-amino-benzoic acid, the first step is the formation of 2,4-dioxo-1,2-dihydroquinazoline through a cyclization reaction.
Bromination: : Introduction of the bromine atom at the 6-position of the quinazolinone core using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Butanamide Addition:
Methoxybenzyl Group Addition: : Finally, the N-substitution with the 4-methoxybenzyl group is carried out, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may employ similar synthetic routes but are optimized for large-scale yields. This includes the use of continuous flow reactors and automated synthesizers to streamline the process and ensure consistency and high purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative cleavage, particularly at the quinazolinone ring.
Reduction: : Reduction reactions may target the bromine atom or the carbonyl groups within the molecule.
Substitution: : The methoxy group or the bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or peracids.
Reduction: : Involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The reactions typically yield products where specific functional groups have been modified, leading to derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its reactivity and as a building block for synthesizing more complex molecules.
Biology
Its biological activity is under investigation for potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Preclinical studies may explore its efficacy in treating certain diseases due to its interaction with biological targets.
Industry
In the chemical industry, it may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. This can lead to inhibition or modulation of biological pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the bromine and methoxybenzyl groups.
6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide: : Similar structure with slight modifications.
Uniqueness
The presence of the bromine atom and the methoxybenzyl group in 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide distinguishes it from other quinazolinone derivatives, potentially offering unique biological activities and reactivity profiles.
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-28-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBMNQSNUXFRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2727693.png)
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea](/img/structure/B2727697.png)
![methyl 3-(1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2727698.png)


![methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2727701.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2727706.png)


![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
